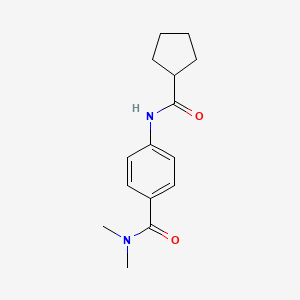
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, also known as PBTZ169, is a small molecule compound that has been extensively studied for its potential applications in the field of tuberculosis (TB) research. This compound was first synthesized in 2010 by researchers at the University of Cape Town, South Africa, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including arabinogalactan and mycolic acids. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the growth of cancer cells and has anti-inflammatory properties. However, further research is needed to fully understand these effects and their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its potent activity against drug-resistant strains of M. tuberculosis, which is a major challenge in the treatment of TB. Additionally, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a low toxicity profile in vitro, which is promising for the development of new TB drugs. However, one limitation of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide. One area of focus could be the development of new formulations of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide and its potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, clinical trials are needed to assess the safety and efficacy of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide in humans.
Méthodes De Synthèse
The synthesis of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-phenyl-1H-benzo[d]imidazole-5-carboxaldehyde with 2-pyridinemethanamine, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for TB. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has a minimum inhibitory concentration (MIC) of 0.06 μM against drug-resistant strains of M. tuberculosis, which is significantly lower than that of other TB drugs such as rifampicin and isoniazid.
Propriétés
IUPAC Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(24-16-17-8-6-7-15-23-17)14-13-21-25-19-11-4-5-12-20(19)26(21)18-9-2-1-3-10-18/h1-12,15H,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBLIXHUZIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)